3-[5-[[2-(3-Aminophenyl)-1,3-benzoxazol-5-yl]sulfonyl]-1,3-benzoxazol-2-yl]aniline
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Overview
Description
3-[5-[[2-(3-Aminophenyl)-1,3-benzoxazol-5-yl]sulfonyl]-1,3-benzoxazol-2-yl]aniline is a complex organic compound that features a unique structure combining benzoxazole and aniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[[2-(3-Aminophenyl)-1,3-benzoxazol-5-yl]sulfonyl]-1,3-benzoxazol-2-yl]aniline typically involves multi-step organic reactions. One common method includes the formation of benzoxazole rings through cyclization reactions involving o-aminophenols and carboxylic acids. The sulfonylation step is achieved using sulfonyl chlorides under basic conditions. The final step involves the coupling of the sulfonylated benzoxazole with aniline derivatives under catalytic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[5-[[2-(3-Aminophenyl)-1,3-benzoxazol-5-yl]sulfonyl]-1,3-benzoxazol-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aniline and benzoxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
3-[5-[[2-(3-Aminophenyl)-1,3-benzoxazol-5-yl]sulfonyl]-1,3-benzoxazol-2-yl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Mechanism of Action
The mechanism of action of 3-[5-[[2-(3-Aminophenyl)-1,3-benzoxazol-5-yl]sulfonyl]-1,3-benzoxazol-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound’s benzoxazole moiety allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, the sulfonyl group can interact with various enzymes, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Aminophenyl)sulfonyl]aniline
- 1,3,5-Tris(4-aminophenyl)benzene
Uniqueness
Compared to similar compounds, 3-[5-[[2-(3-Aminophenyl)-1,3-benzoxazol-5-yl]sulfonyl]-1,3-benzoxazol-2-yl]aniline stands out due to its dual benzoxazole rings, which confer unique electronic and structural properties. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics .
Properties
Molecular Formula |
C26H18N4O4S |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
3-[5-[[2-(3-aminophenyl)-1,3-benzoxazol-5-yl]sulfonyl]-1,3-benzoxazol-2-yl]aniline |
InChI |
InChI=1S/C26H18N4O4S/c27-17-5-1-3-15(11-17)25-29-21-13-19(7-9-23(21)33-25)35(31,32)20-8-10-24-22(14-20)30-26(34-24)16-4-2-6-18(28)12-16/h1-14H,27-28H2 |
InChI Key |
RHGPATLLEAKESN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC(=C3)S(=O)(=O)C4=CC5=C(C=C4)OC(=N5)C6=CC(=CC=C6)N |
Origin of Product |
United States |
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